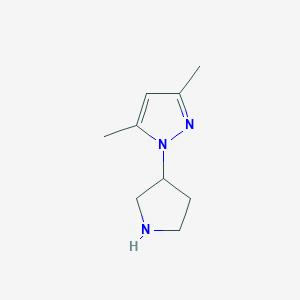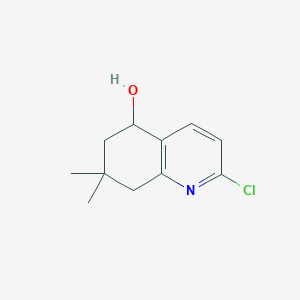
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol
Übersicht
Beschreibung
The compound “2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol” is a synthetic compound . Its IUPAC name is 2-chloro-5,6,7,8-tetrahydro-5-quinolinol .
Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol” is 183.64 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis, Antimalarial Activity, and Quantitative Structure-Activity Relationships
A study focused on synthesizing a series of compounds derived from substituted 1-phenyl-2-propanones which showed significant antimalarial activity against Plasmodium berghei in mice. The potency of these compounds was found to correlate with the size and electron donation of the phenyl ring substituents. Notably, these compounds demonstrated excellent activity against resistant strains of the parasite and exhibited pharmacokinetic properties allowing extended protection against infection after oral administration. This suggests potential clinical trials for this class of compounds in humans (Werbel et al., 1986).
Antidepressant Activity
Antidepressant Activity of Tetrahydroimidazo[2,1-a]isoquinolin-5-ols
Another research found that a series of 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ols exhibited potential antidepressant activity. Specifically, the 4-chloro- and 4-fluorophenyl analogues within this series were noted for their pharmacological activity, comparable to that of the antidepressant imipramine. These compounds significantly potentiated the 5-hydroxytryptophan-facilitated monosynaptic spike in spinal cat preparations, indicating their influence on central nervous system activity (Houlihan et al., 1983).
Antiulcer and Antisecretory Activity
Thioureas Derived from Tetrahydroquinoline for Antiulcer and Antisecretory Activity
Research on a series of thioureas derived from 5,6,7,8-tetrahydroquinoline and related heterocycles demonstrated their potential for antisecretory activity in the pylorus-ligated rat and protective activity against gastric erosions caused by cold-restraint stress. These findings suggest the compounds' potential for treating conditions related to gastric secretion and ulceration (Beattie et al., 1977).
Eigenschaften
IUPAC Name |
2-chloro-7,7-dimethyl-6,8-dihydro-5H-quinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-11(2)5-8-7(9(14)6-11)3-4-10(12)13-8/h3-4,9,14H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZSQKSUSQGCJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)N=C(C=C2)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419278.png)
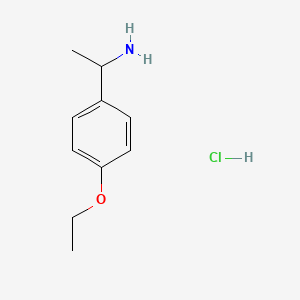
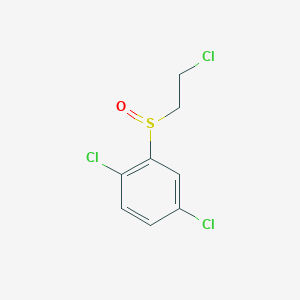
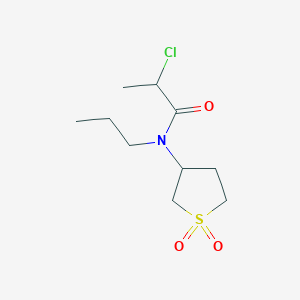
![N-[3,5-bis(trifluoromethyl)phenyl]-N-(tetrahydrofuran-3-ylmethyl)amine](/img/structure/B1419289.png)
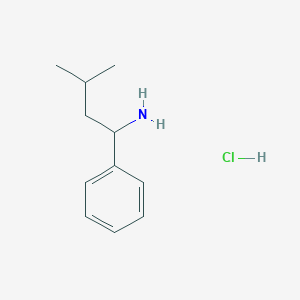
![1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B1419292.png)
![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride](/img/structure/B1419293.png)
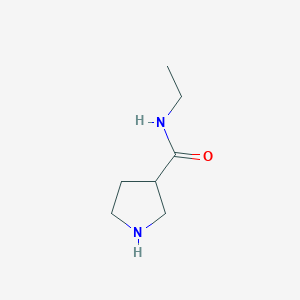
![3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1419295.png)
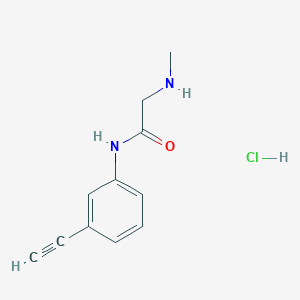
![tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate](/img/structure/B1419298.png)
![tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B1419299.png)
